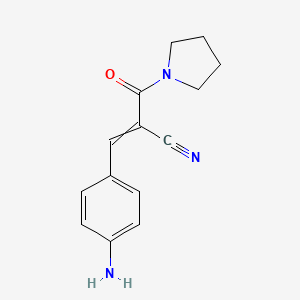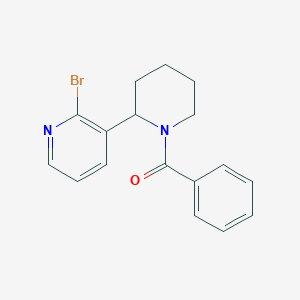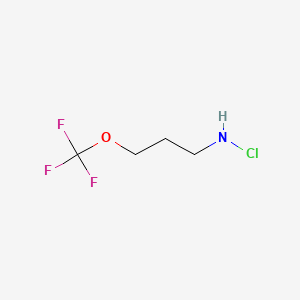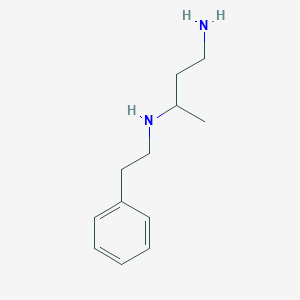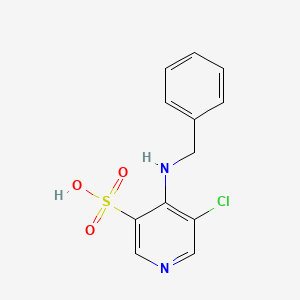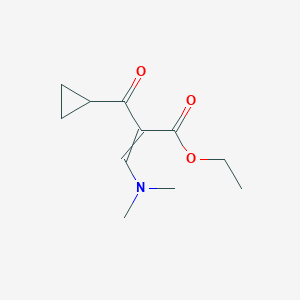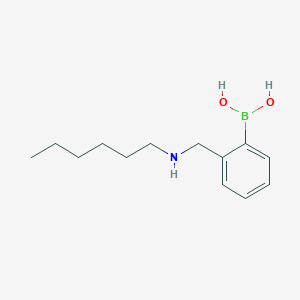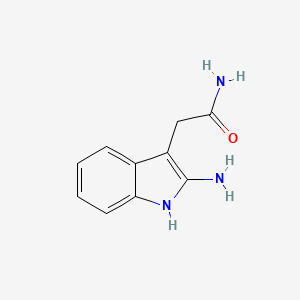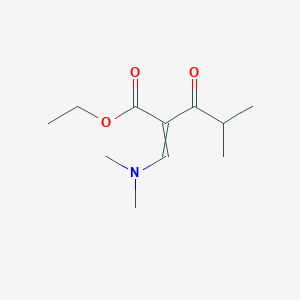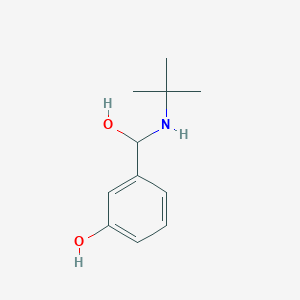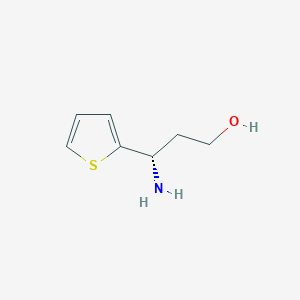
2-methylbenzene-1,4-diamine;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylbenzene-1,4-diamine sulfate, also known as 2-methyl-1,4-benzenediamine sulfate, is an organic compound with the molecular formula C7H10N2O4S. It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, and a methyl group is substituted at the 2 position. This compound is commonly used in various industrial applications, including as an intermediate in the synthesis of dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbenzene-1,4-diamine sulfate typically involves the nitration of toluene to produce 2-methyl-1,4-dinitrobenzene, followed by catalytic hydrogenation to reduce the nitro groups to amino groups. The reaction conditions for nitration include the use of concentrated nitric acid and sulfuric acid at low temperatures. The hydrogenation process is carried out using a suitable catalyst such as palladium on carbon under hydrogen gas.
Industrial Production Methods
In industrial settings, the production of 2-methylbenzene-1,4-diamine sulfate follows similar synthetic routes but on a larger scale. The nitration and hydrogenation processes are optimized for efficiency and yield. The final product is obtained by reacting the 2-methyl-1,4-benzenediamine with sulfuric acid to form the sulfate salt.
Analyse Des Réactions Chimiques
Types of Reactions
2-methylbenzene-1,4-diamine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-methylbenzene-1,4-diamine sulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-methylbenzene-1,4-diamine sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various products. The pathways involved include oxidation-reduction reactions and electrophilic aromatic substitution.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylbenzene-1,4-diamine: The base compound without the sulfate group.
1,4-benzenediamine: Lacks the methyl group at the 2 position.
2,5-diaminotoluene: Similar structure but with amino groups at the 2 and 5 positions.
Uniqueness
2-methylbenzene-1,4-diamine sulfate is unique due to the presence of both amino and methyl groups on the benzene ring, as well as the sulfate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C14H20N4O4S-2 |
|---|---|
Poids moléculaire |
340.40 g/mol |
Nom IUPAC |
2-methylbenzene-1,4-diamine;sulfate |
InChI |
InChI=1S/2C7H10N2.H2O4S/c2*1-5-4-6(8)2-3-7(5)9;1-5(2,3)4/h2*2-4H,8-9H2,1H3;(H2,1,2,3,4)/p-2 |
Clé InChI |
QJQAWXLTVVHVEL-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C=CC(=C1)N)N.CC1=C(C=CC(=C1)N)N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


